3-(2-Chlorophenyl)-2-cyanopropanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-cyanopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLANAUEYUSFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C#N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303226 | |
| Record name | 3-(2-chlorophenyl)-2-cyanopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14650-19-2 | |
| Record name | NSC157430 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-chlorophenyl)-2-cyanopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Chlorophenyl)-2-cyanopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 2 Chlorophenyl 2 Cyanopropanoic Acid
Established Synthetic Pathways to 3-(2-Chlorophenyl)-2-cyanopropanoic Acid
Alkylation Reactions Involving 2-(2-Chlorophenyl)acetonitrile and Haloacetic Acid Derivatives
A primary and well-established method for synthesizing this compound involves the alkylation of 2-(2-chlorophenyl)acetonitrile with a haloacetic acid derivative, such as ethyl bromoacetate (B1195939) or chloroacetic acid. This reaction falls under the general category of phase-transfer catalysis, a powerful technique for reactions involving immiscible reactants. orgsyn.org
In this procedure, 2-(2-chlorophenyl)acetonitrile is deprotonated at the benzylic position by a base to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of the haloacetic acid derivative, resulting in the formation of a new carbon-carbon bond and yielding the corresponding ester or carboxylic acid. The use of a phase-transfer catalyst, such as a tetraalkylammonium salt, is often crucial for facilitating the reaction between the aqueous phase containing the base and the organic phase containing the nitrile and alkylating agent. orgsyn.org
Table 1: Examples of Alkylation Reactions for Arylacetonitriles
| Arylacetonitrile | Alkylating Agent | Base | Catalyst | Product |
| Phenylacetonitrile | Ethyl bromide | 50% aq. NaOH | TEBA | 2-Phenylbutyronitrile |
| Phenylacetonitrile | Chloroacetonitrile | 50% aq. NaOH | TEBA | Phenylsuccinonitrile |
| 2-(2-Chlorophenyl)acetonitrile | Ethyl bromoacetate | K₂CO₃ | TDA-1 | Ethyl 3-(2-chlorophenyl)-2-cyanopropanoate |
Data compiled from various sources illustrating the versatility of the alkylation approach.
Exploration of Alternative Precursor Routes to Aryl-Cyanopropanoic Acid Architectures
One such alternative involves the reaction of 3-aryl-2-cyanoacryloyl chlorides with various nucleophiles. ekb.eg Although this specific route may lead to different final products, the underlying chemistry of manipulating a cyano-containing three-carbon chain attached to an aryl group is relevant. Another general approach to 2-arylpropanoic acids involves the reaction of enolates with aryl halides, which could be adapted for the synthesis of the target molecule. researchgate.net These alternative strategies highlight the diverse synthetic toolbox available to organic chemists for accessing complex molecular architectures. assets-servd.hostresearchgate.net
Mechanistic Analysis of Formation Reactions
A thorough understanding of the reaction mechanisms is paramount for optimizing the synthesis of this compound. Key aspects include the formation and stabilization of the crucial carbanion intermediate and the influence of the chosen base on the reaction's success.
Investigation of Carbanion Formation and Stabilization in C-C Bond Construction
The cornerstone of the primary synthetic route is the generation of a carbanion from 2-(2-chlorophenyl)acetonitrile. The acidity of the α-proton is significantly enhanced by the electron-withdrawing nature of both the adjacent cyano group and the phenyl ring. The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the nitrile nitrogen and across the aromatic ring. libretexts.orgiupac.org This delocalization is a key factor in the feasibility of the reaction. researchgate.net The stability of this carbanion directly influences its nucleophilicity and, consequently, the efficiency of the subsequent C-C bond formation. buffalo.edu
The structure of carbanions can be influenced by the solvent and the nature of the counter-ion. iupac.org In the context of the synthesis of this compound, the reaction medium and the choice of base and catalyst can affect the aggregation state and reactivity of the carbanion intermediate.
Catalytic and Stoichiometric Base Effects on Reaction Efficiency and Selectivity
The choice of base, whether used in catalytic or stoichiometric amounts, plays a critical role in the efficiency and selectivity of the alkylation reaction. Strong bases, such as sodium hydroxide (B78521) or potassium carbonate, are typically employed to deprotonate the arylacetonitrile. orgsyn.org The concentration and nature of the base can impact the reaction rate and the potential for side reactions.
In phase-transfer catalysis, the combination of a strong base in an aqueous solution with a phase-transfer catalyst allows for the generation of the carbanion at the interface of the two phases or its transport into the organic phase for reaction. orgsyn.org The efficiency of the catalyst in facilitating this process is crucial. The selection of the appropriate base and catalyst system is a key parameter for optimizing the synthesis, minimizing side products, and achieving high yields of the desired this compound. orgsyn.org
Optimization Strategies for this compound Synthesis
Optimizing the synthesis of this compound involves a systematic approach to refining reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key areas for optimization include the choice of reactants, solvent, catalyst, and reaction parameters such as temperature and reaction time.
Table 2: Parameters for Optimization of the Alkylation Reaction
| Parameter | Options | Considerations |
| Base | NaOH, K₂CO₃, NaH | Strength, solubility, cost |
| Solvent | Toluene, Dichloromethane, Acetonitrile (B52724) | Polarity, azeotropic removal of water, cost |
| Catalyst | TEBA, TDA-1, TBAB | Efficiency, cost, phase solubility |
| Temperature | Room Temperature to Reflux | Reaction rate vs. side reactions |
| Reactant Ratio | Equimolar or excess of one reactant | Driving the reaction to completion, minimizing waste |
Further optimization can be achieved through the use of design of experiments (DoE) methodologies, which allow for the simultaneous variation of multiple parameters to identify the optimal reaction conditions efficiently. The development of more active and selective catalysts is also an ongoing area of research that could lead to improved synthetic routes. nih.govresearchgate.net By carefully considering these factors, the synthesis of this compound can be made more efficient and scalable.
Chemical Reactivity and Mechanistic Investigations of 3 2 Chlorophenyl 2 Cyanopropanoic Acid
Decarboxylation Mechanisms of Activated Carboxylic Acids
The presence of an electron-withdrawing cyano group on the alpha-carbon significantly activates the carboxylic acid group of 3-(2-Chlorophenyl)-2-cyanopropanoic acid, facilitating its decarboxylation. This reaction proceeds smoothly under mild conditions, a characteristic leveraged in the development of chemical fuels for molecular devices. nih.gov The general mechanism involves the deprotonation of the carboxylic acid to form a carboxylate anion, which then undergoes the loss of carbon dioxide to generate a stabilized carbanionic intermediate.
Kinetic and Thermodynamic Aspects of Decarboxylation in Cyanopropanoic Acids
The decarboxylation of cyanopropanoic acids, such as 2-cyano-2-phenylpropanoic acid, a close analog of the title compound, is known to be a fast and quantitative process. nih.gov Theoretical studies on similar decarboxylation reactions highlight that the process can be either kinetically or thermodynamically controlled, depending on the specific reaction environment. nih.gov
Key factors influencing the reaction kinetics and thermodynamics are summarized below:
| Factor | Influence on Decarboxylation |
| Electron-withdrawing groups (e.g., -CN) | Stabilize the carbanion intermediate, lowering the activation energy for decarboxylation. nih.gov |
| Solvent Polarity | Can significantly alter the energy barriers, especially for transition states involving proton transfer. nih.govnih.gov |
| Presence of Base | Facilitates the initial deprotonation and subsequent protonation of the carbanion, driving the reaction cycle. nih.gov |
Formation and Reactivity of Carbanionic Intermediates Derived from Decarboxylation
The loss of CO2 from the carboxylate of this compound results in the formation of a carbanion intermediate. The stability of this carbanion is crucial for the facility of the decarboxylation reaction. The negative charge on the α-carbon is stabilized by the adjacent electron-withdrawing cyano group through resonance and inductive effects.
This carbanionic intermediate is a potent base. nih.gov Its primary reactivity in the context of acid-base driven systems is to recapture a proton, thereby completing a reaction cycle. nih.gov In the absence of a suitable proton donor, carbanionic intermediates can be highly reactive. For instance, carbanions in other systems have been shown to react with molecular oxygen in a single-electron transfer process. researchgate.net This suggests that under specific conditions, the carbanion derived from this compound could potentially engage in other reactions beyond simple protonation.
Influence of Solvent and Substituent Effects on Decarboxylation Rates
The rate of decarboxylation is highly sensitive to the reaction medium and the specific substituents on the aromatic ring.
Substituent Effects: The electronic nature of substituents on the phenyl ring influences the stability of the carbanion intermediate and thus the rate of decarboxylation. The 2-chloro substituent in this compound is an electron-withdrawing group, which would be expected to further stabilize the carbanionic intermediate and potentially increase the rate of decarboxylation compared to the unsubstituted 2-cyano-2-phenylpropanoic acid. Studies on related systems have shown that modifying substituents is a viable strategy for tuning the rate of decarboxylation for specific applications. nih.gov
Further Elucidations of Reaction Pathways for the Nitrile and Carboxyl Functionalities
Beyond decarboxylation, the nitrile and carboxyl groups of this compound can participate in a variety of other chemical transformations. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.orgopenstax.org
The primary reaction pathways for these functional groups include:
Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.orgopenstax.orgchemistrysteps.com This would transform this compound into a dicarboxylic acid derivative.
Reduction: The nitrile group can be reduced to a primary amine (R-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgopenstax.orgchemistrysteps.com This reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. libretexts.orgopenstax.org
Reaction with Organometallic Reagents: Grignard reagents can react with the nitrile group to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.orgchemistrysteps.com
The carboxyl group's primary reactivity, aside from the aforementioned decarboxylation, is its acidic nature and its ability to be converted into other functional groups such as esters or amides through standard condensation reactions.
A summary of potential reactions for the functional groups is presented below:
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
| Nitrile (-CN) | Hydrolysis | H+ or OH-, H2O, heat | Carboxylic Acid (via Amide intermediate) libretexts.orgchemistrysteps.com |
| Reduction | LiAlH4, then H2O | Primary Amine libretexts.orgopenstax.org | |
| Reaction with Grignard | RMgX, then H3O+ | Ketone chemistrysteps.com | |
| Carboxyl (-COOH) | Decarboxylation | Heat, base | Carbanion intermediate -> Alkane derivative nih.gov |
| Esterification | Alcohol, acid catalyst | Ester | |
| Amide Formation | Amine, coupling agent | Amide |
This exploration into the reactivity of this compound demonstrates the compound's versatility, stemming from the interplay of its constituent functional groups. The activated nature of the C-H bond alpha to the cyano and carboxyl groups, combined with the reactivity of the nitrile and the phenyl ring, suggests a wide scope for its application in chemical synthesis and materials science.
Structural Analogues and Derivatization Strategies for Cyanopropanoic Acids
Synthesis and Research Relevance of Related Halogenated Cyanopropanoic Acid Isomers
The isomeric placement of the chloro- and cyano-substituents on the propanoic acid chain gives rise to distinct chemical entities with unique properties and applications. The following subsections explore two such isomers that have garnered attention in chemical research.
3-(4-Chlorophenyl)-3-cyanopropanoic acid is a racemic compound that serves as a valuable intermediate in organic synthesis. nih.govnih.gov Its structure, featuring a chiral center at the carbon bearing the cyano and 4-chlorophenyl groups, makes it a key precursor for the synthesis of more complex chiral molecules.
Synthesis: The synthesis of 3-(4-chlorophenyl)-3-cyanopropanoic acid can be achieved through various established organic reactions. A common approach involves the Knoevenagel condensation of 4-chlorobenzaldehyde (B46862) with a cyanoacetate (B8463686) ester, followed by hydrolysis of the resulting ester and subsequent reduction of the double bond. Another route could be the conjugate addition of a cyanide source to ethyl 4-chlorocinnamate, followed by hydrolysis.
Research Relevance and Synthetic Utility: The primary research application of 3-(4-chlorophenyl)-3-cyanopropanoic acid lies in its role as a key intermediate in the synthesis of pharmacologically active compounds. For instance, it is a documented precursor in some synthetic routes to Sibutramine, a monoamine reuptake inhibitor that was formerly marketed as an appetite suppressant. pharmaffiliates.com The cyano and carboxylic acid groups offer multiple handles for further chemical modification, allowing for the construction of diverse molecular scaffolds.
Interactive Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)-3-cyanopropanoic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈ClNO₂ | nih.gov |
| Molecular Weight | 209.63 g/mol | nih.gov |
| CAS Number | 98923-51-4 | nih.gov |
| Appearance | Off-White Solid | anaxlab.com |
| Melting Point | 110 - 118 °C | anaxlab.com |
| Stereochemistry | Racemic | nih.gov |
While direct research on 2-(4-chlorophenyl)-2-cyanopropanoic acid (CPA) is not extensively documented in publicly available literature, its structural motif is of interest in the broader context of 2-aryl-2-cyanopropanoic acids. These compounds are valuable precursors for the synthesis of α-aryl propanoic acids, a class of compounds that includes several important non-steroidal anti-inflammatory drugs (NSAIDs).
Synthetic Approaches: The synthesis of 2-aryl-2-cyanopropanoic acids can generally be achieved through methods such as the Strecker synthesis starting from a 4-chloroacetophenone, or via the alkylation of a (4-chlorophenyl)acetonitrile derivative. The presence of the quaternary chiral center in these molecules presents a significant synthetic challenge, often requiring specialized methods to control stereochemistry.
Potential Research Applications: Based on its structural similarity to known pharmacophores, CPA could potentially serve as a building block for novel therapeutic agents. The 4-chlorophenyl group is a common feature in many drugs, and the 2-cyanopropanoic acid moiety can be converted into other functional groups, such as a propanoic acid or a propanamide, which are present in various biologically active molecules. The exploration of its synthesis and reactivity could open new avenues for drug discovery and development.
Exploration of Cyanopropanoic Acid Derivatives as Synthetic Intermediates
Cyanopropanoic acid derivatives are highly versatile synthetic intermediates due to the reactivity of both the nitrile and carboxylic acid functionalities. cymitquimica.com These groups can be selectively transformed into a variety of other functional groups, making these compounds valuable starting materials for a wide range of target molecules.
Transformations of the Nitrile Group: The cyano group can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions. Reduction of the nitrile can yield a primary amine, which can then be further functionalized. The nitrile group can also participate in cycloaddition reactions to form heterocyclic systems.
Transformations of the Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or acid chlorides. It can also be reduced to a primary alcohol. The presence of the adjacent cyano group can influence the reactivity of the carboxylic acid and vice versa.
The ability to perform these transformations selectively allows for the construction of complex molecules with diverse functionalities. For example, the conversion of the nitrile to an amine and the carboxylic acid to an amide in a stepwise manner can lead to the formation of peptidomimetic structures.
Enantioselective Synthesis and Chiral Resolution of Cyanopropanoic Acid Derivatives
The synthesis of enantiomerically pure cyanopropanoic acid derivatives is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a chiral molecule is often confined to a single enantiomer. researchgate.net Two primary strategies for achieving enantioselectivity are biocatalysis and asymmetric catalysis.
Biocatalysis utilizes enzymes to perform chemical transformations with high stereoselectivity under mild reaction conditions. mdpi.comnih.gov For cyanopropanoic acid derivatives, biocatalytic methods can be employed for both kinetic resolution of racemates and asymmetric synthesis.
Kinetic Resolution: Lipases are a class of enzymes that have been successfully used for the kinetic resolution of racemic esters of cyanopropanoic acids. nih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the unreacted ester and the hydrolyzed acid can then be separated. For example, lipases from Pseudomonas fluorescens have been used for the kinetic resolution of related hydroxy nitriles. nih.govnih.gov
Asymmetric Synthesis: Nitrilases are enzymes that can catalyze the enantioselective hydrolysis of dinitriles to produce chiral cyano-carboxylic acids. pharmaffiliates.com This approach can provide direct access to enantiomerically enriched cyanopropanoic acids from prochiral starting materials. Additionally, lactate (B86563) dehydrogenases have been employed for the asymmetric reduction of α-keto acids to chiral α-hydroxy acids, a strategy that could be adapted for related cyanopropanoic acid precursors. nih.gov
Interactive Table 2: Examples of Biocatalytic Transformations for Chiral Acid/Nitrile Synthesis
| Enzyme Type | Transformation | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Lipase (B570770) | Kinetic Resolution (Transesterification/Hydrolysis) | Racemic Esters/Alcohols | Enantioenriched Ester and Acid/Alcohol | nih.gov |
| Nitrilase | Enantioselective Hydrolysis | Dinitriles | Chiral Cyano-carboxylic Acid | pharmaffiliates.com |
| Lactate Dehydrogenase | Asymmetric Reduction | α-Keto Acids | Chiral α-Hydroxy Acids | nih.gov |
Organocatalysis involves the use of small organic molecules to catalyze chemical reactions, often with high enantioselectivity. nih.govnih.gov This approach has emerged as a powerful tool for the synthesis of chiral molecules, complementing traditional metal-based catalysts.
Organocatalytic Approaches: For the synthesis of chiral halogenated compounds, organocatalysts such as Jørgensen-Hayashi catalysts and cinchona alkaloid derivatives have been successfully employed. nih.gov These catalysts can activate the substrate and control the stereochemical outcome of the reaction. For instance, the enantioselective α-halogenation of aldehydes and the decarboxylative chlorination of β-keto acids are well-established organocatalytic methods that could be applied to the synthesis of chiral building blocks for cyanopropanoic acids. nih.gov Chiral phosphoric acids have also been shown to be effective catalysts in a variety of asymmetric transformations, including Friedel-Crafts and Mannich reactions, which could be utilized to construct the chiral framework of cyanopropanoic acid derivatives. mdpi.com
Asymmetric Catalysis: Metal-based catalysts, in combination with chiral ligands, are also widely used for the asymmetric synthesis of cyanopropanoic acids. For example, the asymmetric hydrocyanation of α,β-unsaturated esters using a chiral metal complex can provide direct access to enantiomerically enriched 2-cyanopropanoic acid derivatives. Similarly, the asymmetric alkylation of a cyanopropanoic acid enolate using a chiral phase-transfer catalyst can be a viable strategy for introducing chirality. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and yield.
Methodologies for Chiral Purity Assessment and Enhancement in Derivatized Forms
The production and analysis of enantiomerically pure compounds are critical in fields such as pharmaceutical development, where the pharmacological activity of enantiomers can vary significantly. nih.govnih.gov For derivatized cyanopropanoic acids, like 3-(2-Chlorophenyl)-2-cyanopropanoic acid, assessing and enhancing chiral purity are essential steps. This involves two distinct goals: the analytical determination of enantiomeric excess (ee) and the preparative separation or enrichment of one enantiomer (chiral resolution). nih.govwikipedia.org
Assessment of Chiral Purity (Enantiomeric Excess Determination)
Determining the enantiomeric purity of a chiral compound is a routine and vital task in synthetic organic chemistry. nih.gov Enantiomeric excess (ee) is a measure of this purity, and several analytical techniques are employed for its quantification. heraldopenaccess.us High-performance liquid chromatography (HPLC) is a predominant method, valued for its high resolution, sensitivity, and accuracy. heraldopenaccess.us
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for determining enantiomeric excess. nih.govheraldopenaccess.us The analysis can be performed through two primary approaches:
Direct Method: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov A standard UV or fluorescence detector can then quantify the relative amounts of each enantiomer. heraldopenaccess.us A vast array of CSPs are commercially available, with common types being based on polysaccharides (amylose, cellulose), cyclodextrins, glycopeptides (teicoplanin, vancomycin), and crown ethers. nih.govnih.gov The choice of CSP and mobile phase is critical for achieving separation. sigmaaldrich.com For instance, superficially porous particle (SPP) based CSPs have been shown to provide high efficiency and rapid separations. chromatographyonline.com
Indirect Method: Involves derivatizing the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. wikipedia.orgnih.gov These diastereomers can then be separated on a standard, achiral HPLC column. nih.gov
Gas Chromatography (GC): Similar to HPLC, GC using a chiral capillary column is a highly accurate method for ascertaining enantiomeric excess values. nih.gov
Countercurrent Chromatography (CCC): This liquid-liquid partition chromatography technique has been successfully applied to the chiral separation of chlorophenylpropanoic acid isomers using a chiral selector, such as hydroxypropyl-β-cyclodextrin, as an additive in the mobile phase. nih.govresearchgate.net
Spectroscopic and Other Methods:
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It can be used to determine enantiomeric excess, often through the creation of calibration curves. nih.gov The method can be enhanced by using an achiral host molecule that forms diastereomeric complexes with the enantiomers, inducing a measurable CD signal. nih.gov This approach is particularly amenable to high-throughput screening (HTS). nih.govrsc.org
Capillary Electrophoresis (CE): CE is a powerful technique for chiral separations and the determination of enantiomeric ratios. researchgate.net It offers high efficiency and resolution, with the capability to detect enantiomeric impurities at very low levels (0.1% or less), which is a common requirement for pharmaceutical quality control. researchgate.net
The following table summarizes the primary analytical methods for assessing chiral purity.
| Method | Principle | Common Application | Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Routine purity analysis in research and industry. nih.gov | High accuracy, resolution, and wide applicability. heraldopenaccess.us |
| Indirect HPLC | Derivatization to diastereomers followed by separation on an achiral column. | When a suitable CSP is not available. nih.gov | Utilizes standard, less expensive achiral columns. nih.gov |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | Analysis of volatile or semi-volatile chiral compounds. nih.gov | High resolution and accuracy. nih.gov |
| Circular Dichroism | Measures differential absorption of circularly polarized light. | High-throughput screening (HTS) of enantiomeric excess. nih.govnih.gov | Rapid, uses minimal solvent. nih.gov |
| Capillary Electrophoresis | Differential migration of enantiomers in an electric field with a chiral selector. | Trace enantiomeric impurity analysis. researchgate.net | Very high efficiency, low sample consumption. researchgate.net |
Enhancement of Chiral Purity (Chiral Resolution)
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org While asymmetric synthesis aims to produce a single enantiomer directly, chiral resolution remains a vital and efficient strategy for obtaining enantiopure compounds. nih.govwikipedia.org
Classical and Chromatographic Resolution:
Diastereomeric Crystallization: This is the most traditional method of resolution. It involves reacting the racemic carboxylic acid with a chiral resolving agent, typically an optically pure amine (like brucine (B1667951) or cinchotoxine), to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org
Preparative Chiral Chromatography: This method uses the same principles as analytical chiral HPLC but on a larger scale to isolate quantities of pure enantiomers. nih.gov By using columns packed with a chiral stationary phase, a racemic mixture can be directly separated, and the fractions corresponding to each enantiomer can be collected. Immobilized CSPs are particularly useful as they allow for a wider range of solvents, which can improve solubility and loading capacity. nih.gov
Enzymatic Resolution:
Kinetic Resolution (KR): This technique utilizes enzymes, most commonly lipases or esterases, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. mdpi.com For a racemic mixture of derivatized cyanopropanoic acid esters, a lipase can be used to selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. mdpi.comnih.gov The resulting mixture of the acid and the ester can then be easily separated. Lipoprotein lipase from Burkholderia sp. has shown high selectivity in such resolutions. nih.gov The efficiency of this process is often described by the enantiomeric ratio (E value). researchgate.net
Dynamic Kinetic Resolution (DKR): DKR is a more advanced and efficient version of KR. rsc.org In addition to the enzyme that selectively reacts with one enantiomer, a second catalyst is added to racemize the slow-reacting enantiomer in situ. This allows for the theoretical conversion of 100% of the starting racemic mixture into a single enantiomeric product, overcoming the 50% maximum yield limitation of a standard kinetic resolution. rsc.org The combination of enzymatic esterification with metal-catalyzed racemization is a powerful tool for producing single-enantiomer compounds. rsc.org
The following table outlines key strategies for enhancing chiral purity.
| Strategy | Principle | Typical Reagents/System | Key Feature |
| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities. wikipedia.org | Chiral resolving agents (e.g., tartaric acid, brucine). wikipedia.org | A classical, scalable method based on crystallization. wikipedia.org |
| Preparative Chiral HPLC | Large-scale chromatographic separation on a chiral stationary phase (CSP). nih.gov | CSP columns (e.g., polysaccharide-based). nih.gov | Direct separation method yielding high purity enantiomers. nih.gov |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. mdpi.com | Lipases, esterases (e.g., Amano PS, CAL-B). mdpi.comresearchgate.net | High enantioselectivity under mild conditions. nih.gov |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the unreactive enantiomer. rsc.org | Enzyme (e.g., lipase) + Racemization catalyst (e.g., metal complex). rsc.org | Allows for a theoretical yield of up to 100% of a single enantiomer. rsc.org |
Applications in Dynamic Chemical Systems and Supramolecular Chemistry Research
3-(2-Chlorophenyl)-2-cyanopropanoic Acid and Related Activated Carboxylic Acids as Chemical Fuels in Dissipative Systems
Activated carboxylic acids, such as the isomers of chlorophenyl cyanopropanoic acid, serve as potent chemical fuels for driving dissipative chemical systems. These molecules are designed to undergo a spontaneous chemical transformation, such as decarboxylation, in an aqueous solution, but only after being activated by a change in their protonation state.
The general mechanism involves the addition of the acid fuel to a weakly basic aqueous solution. This causes an immediate and rapid decrease in the solution's pH. However, this acidic state is transient. The deprotonated form of the acid is unstable and undergoes a slower, irreversible decarboxylation reaction. This reaction consumes a proton, leading to a gradual relaxation of the pH back towards its initial, higher value. This programmed, transient pH cycle—a rapid drop followed by a slow rise—can be harnessed to power molecular processes that respond to pH changes. A closely related compound, 2-(4-chlorophenyl)-2-cyanopropanoic acid (CPA), has been effectively used to demonstrate this principle, providing a model for the behavior of this compound in similar systems. nih.gov
The precise, transient pH cycles generated by fuels like chlorophenyl cyanopropanoic acid are particularly well-suited for controlling the operation of pH-responsive DNA nanodevices. nih.gov These devices are engineered from DNA strands that change their conformation in response to specific pH levels. nih.govacs.org A common design involves a DNA nanoswitch that can exist in an "open" state (e.g., a standard duplex) at a neutral or slightly basic pH and a "closed" state (e.g., an intramolecular triplex) at an acidic pH. nih.govacs.org The formation of the triplex structure often relies on Hoogsteen hydrogen bonds, which are stable only under acidic conditions when specific cytosine bases are protonated. nih.gov
The addition of a chemical fuel like CPA to a solution containing such a nanoswitch initiates a dissipative operational cycle. nih.gov The initial rapid pH drop forces the nanoswitch from its open to its closed conformation. As the fuel is consumed and the pH slowly rises, the conditions favoring the closed state are lost, and the nanoswitch autonomously reverts to its open state. nih.gov This allows for a complete, pre-programmed cycle of motion (open → close → open) without any further intervention. nih.gov Researchers have successfully used this method to control not only conformational changes but also the release and uptake of cargo DNA strands by DNA-based receptors. nih.gov
Table 1: Operational Cycle of a Fuel-Driven pH-Responsive DNA Nanoswitch
| Step | Trigger | pH Change | Nanoswitch State | Underlying Process |
| 1. Initial State | System at equilibrium | Neutral (e.g., pH 7.5) | Open (Duplex) | The nanoswitch is stable in its initial conformation. nih.gov |
| 2. Fuel Addition | Addition of the acid fuel | Rapid drop (e.g., to pH 5.0) | Closing | Protonation of cytosine bases enables Hoogsteen bonds, forming a stable triplex structure. nih.govnih.gov |
| 3. Transient State | Fuel is present | Acidic (pH < pKa) | Closed (Triplex) | The device is held in a non-equilibrium state powered by the fuel. nih.gov |
| 4. Fuel Consumption | Irreversible decarboxylation | Slow rise (e.g., to pH 6.4) | Opening | As pH rises above the pKa, the triplex destabilizes and the switch reverts to its duplex form. nih.gov |
| 5. Final State | Fuel is exhausted | Near-neutral | Open (Duplex) | The system returns to its initial, thermodynamically stable state. |
A key advantage of using chemical fuels to power molecular switches is the ability to achieve temporal control over their state. Unlike systems that are simply switched "on" or "off" by changing the bulk, equilibrium conditions, fuel-driven systems operate in a transient, out-of-equilibrium regime. The duration of the activated state is not indefinite; it is programmed by the kinetics of the fuel's consumption. nih.gov
For the DNA nanoswitch described previously, the lifetime of the "closed" triplex state is directly determined by the rate of the fuel's decarboxylation and the resulting speed of the pH relaxation. nih.gov By choosing different activated carboxylic acids with varying decarboxylation rates or by adjusting initial concentrations, the time the switch spends in its closed state can be tuned. This temporal programming is a hallmark of dissipative systems and mimics the behavior of many biological molecular motors and switches, which use the hydrolysis of fuels like ATP to control the timing of cellular processes. nih.gov This approach allows for the creation of molecular machines that can perform a task for a predetermined period before autonomously resetting. nih.govaps.org
Dynamic Combinatorial Chemistry (DCC) is a powerful method for identifying and synthesizing new molecules, where a collection of building blocks is allowed to reversibly react to form a library of different products. wikipedia.orgwordpress.com Typically, these Dynamic Combinatorial Libraries (DCLs) are allowed to reach thermodynamic equilibrium, and the final composition is dictated by the relative stability of the library members. wikipedia.org The addition of a template that binds to a specific library member can shift the equilibrium to amplify that product. nih.gov
The use of chemical fuels introduces a new dimension to DCC: non-equilibrium control. By transiently altering a condition like pH, a DCL can be temporarily pushed out of equilibrium. researchgate.net During the transient acidic state produced by a fuel like this compound, the distribution of library members can be shifted to favor species that are more stable or are formed more rapidly under acidic conditions. As the fuel is consumed and the pH returns to its initial value, the library composition will revert. This allows for temporal control over the constitution of the library, enabling the system to access compositions that would not be favored at thermodynamic equilibrium. researchgate.net This strategy is particularly useful for processes where kinetic products are desired or where the function of the library needs to be activated for only a specific duration.
Table 2: Comparison of Thermodynamic and Dissipative Control in Dynamic Combinatorial Libraries (DCLs)
| Feature | Thermodynamic Control | Dissipative (Non-Equilibrium) Control |
| System State | At or near equilibrium. wikipedia.org | Far from equilibrium. researchgate.net |
| Driving Force | Minimization of Gibbs free energy; selection of the most stable products. wikipedia.org | Continuous energy input from a chemical fuel. nih.govresearchgate.net |
| Product Selection | Governed by the thermodynamic stability of library members and their complexes. nih.gov | Can be governed by kinetic factors and the transient environmental conditions (e.g., pH). researchgate.net |
| System Lifetime | Stable and unchanging once equilibrium is reached. | Transient; the system evolves over time and eventually returns to equilibrium when the fuel is spent. nih.gov |
| Example | A DCL of imines is templated by a protein, leading to the amplification of the strongest binder. nih.gov | A pH-responsive DCL's composition is temporarily shifted by an acid fuel to produce a specific member for a limited time. |
Theoretical Frameworks for Dissipative Chemical Systems Operation
The operation of the fuel-driven systems described above is governed by the principles of non-equilibrium thermodynamics. These systems are examples of "dissipative structures," a concept introduced by Ilya Prigogine. frontiersin.org A dissipative structure is a thermodynamically open system that maintains its organization and complexity by dissipating energy from an external source. frontiersin.orgmdpi.com In this case, the free energy stored in the chemical fuel is dissipated to maintain the transient, ordered state (e.g., the closed DNA nanoswitch or the non-equilibrium DCL).
The formation and operation of these structures are consistent with the Second Law of Thermodynamics. While the device or system itself achieves a state of high order (low entropy), this is accomplished by causing a much larger increase in the entropy of the surroundings through the irreversible consumption of the fuel. frontiersin.orgmdpi.com The chemical reaction network—comprising the fuel, the molecular device, and the reaction products—creates a pathway for the system to relax from a high-energy, metastable state (fuel + initial device) to a lower-energy one (waste + final device). mdpi.comresearchgate.net
Theoretical models of these systems often focus on the chemical reaction networks and the flow of matter and energy. nih.gov These frameworks help to understand how the system's behavior, such as the lifetime of a transient state, can be programmed by controlling the reaction rates and concentrations within the network. mdpi.com Ultimately, these theories provide a foundation for designing increasingly complex and autonomous chemical systems that mimic the sophisticated, energy-dissipating machinery of the biological world. frontiersin.orgresearchgate.net
Structure Activity Relationship Sar Studies of Cyanopropanoic Acid Derivatives in Vitro Focus
Methodological Approaches for In Vitro SAR Determination
The in vitro determination of SAR for cyanopropanoic acid derivatives involves a variety of sophisticated experimental techniques designed to probe the interactions between the compounds and their biological targets at a molecular level. A primary methodology involves the use of cell-based reporter gene assays. nih.gov In the context of developing inhibitors of NF-κB transcriptional activation, human U-937 histiocytic lymphoma cells stably transfected with a luciferase reporter gene under the control of an NF-κB responsive promoter are commonly employed. nih.gov In this system, the cells are stimulated with a pro-inflammatory agent, such as phorbol 12-myristate 13-acetate (PMA), to induce NF-κB activation and subsequent luciferase expression. The potency of the cyanopropanoic acid derivatives is then quantified by their ability to inhibit this luciferase activity, typically expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzymatic response.
To assess the interaction with the estrogen receptor (ER), competitive binding assays are frequently utilized. These assays measure the ability of a test compound to displace a radiolabeled ligand, such as [³H]-estradiol, from the ER. The results are expressed as the relative binding affinity (RBA) compared to a reference compound.
Further characterization of the functional activity of these derivatives as estrogen receptor ligands is achieved through cell proliferation assays. For instance, the MCF-7 human breast cancer cell line, which is ER-positive, is a standard model. The ability of a compound to stimulate or inhibit cell proliferation in this cell line provides crucial information about its agonist or antagonist activity at the estrogen receptor.
Analysis of Substituent Effects on In Vitro Biological Interactions (e.g., Estrogen Receptor Ligands, NF-κB Transcriptional Activation)
SAR studies on substituted 2-cyanopropanoic acid derivatives have revealed critical insights into the influence of various substituents on their biological activity as estrogen receptor-dependent inhibitors of NF-κB transcriptional activation. nih.gov A key finding from these studies is the significant impact of the substituent on the phenyl ring of the cyanopropanoic acid scaffold.
Initial investigations revealed that an unsubstituted phenyl ring resulted in a compound with modest activity. The introduction of a chlorine atom at the ortho-position of the phenyl ring, as seen in 3-(2-Chlorophenyl)-2-cyanopropanoic acid derivatives, was found to be particularly favorable for potent inhibition of NF-κB. This suggests that the steric and electronic properties of the chloro substituent in this position play a crucial role in the interaction with the biological target.
Further exploration of the substitution pattern on the phenyl ring has provided a more nuanced understanding of the SAR. For example, moving the chloro substituent from the ortho to the meta or para position can lead to a decrease in activity. Similarly, the replacement of the chlorine with other halogen atoms or different functional groups can significantly alter the inhibitory potency.
The nature of the amide group in these derivatives also plays a pivotal role in their biological profile. For instance, the conversion of the carboxylic acid to a primary amide is a critical modification for activity. Furthermore, the N-substituents on the amide can modulate the potency and selectivity of the compounds. These findings underscore the importance of a systematic variation of substituents to optimize the biological activity of cyanopropanoic acid derivatives.
The following table summarizes the in vitro activity of a selection of substituted 2-cyanopropanoic acid derivatives in an NF-κB luciferase reporter gene assay. nih.gov
| Compound | R | X | Y | Z | NF-κB IC50 (µM) |
| 1 | H | H | H | H | >10 |
| 2 | H | Cl | H | H | 0.25 |
| 3 | H | H | Cl | H | 1.5 |
| 4 | H | H | H | Cl | 0.8 |
| 5 | CH3 | Cl | H | H | 0.05 |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Studies
Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to rationalize and predict the biological activity of compounds based on their molecular structures. nih.govnih.gov In the context of cyanopropanoic acid derivatives, QSAR studies can be employed to build mathematical models that correlate the physicochemical properties of the substituents with their observed in vitro inhibitory activity against targets like NF-κB.
The development of a robust QSAR model begins with the generation of a dataset of compounds with well-defined biological activities, such as the IC50 values obtained from the in vitro assays described previously. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to establish a mathematical relationship between the descriptors and the biological activity. nih.gov The resulting QSAR equation can then be used to predict the activity of novel, untested cyanopropanoic acid derivatives.
For instance, a hypothetical QSAR model for the anti-NF-κB activity of cyanopropanoic acid derivatives might take the following form:
log(1/IC50) = β0 + β1(logP) + β2(σ) + β3*(Es)
Where:
log(1/IC50) is the biological activity.
logP is a measure of hydrophobicity.
σ (Sigma) is the Hammett electronic parameter, representing the electron-donating or -withdrawing nature of the substituent.
Es is the Taft steric parameter, quantifying the steric bulk of the substituent.
β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.
Such a model could reveal, for example, that high hydrophobicity and the presence of an electron-withdrawing group at a specific position on the phenyl ring are positively correlated with inhibitory activity. These predictive models are invaluable in guiding the rational design of new derivatives with potentially enhanced potency, thereby accelerating the drug discovery process.
Computational Chemistry and Molecular Modeling Studies of 3 2 Chlorophenyl 2 Cyanopropanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. nih.gov These calculations can predict the distribution of electrons within 3-(2-chlorophenyl)-2-cyanopropanoic acid, which is fundamental to its stability and reactivity.
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the electrostatic potential on the electron density surface. This map reveals regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, marking it as a site for nucleophilic attack. nih.gov
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Disclaimer: The data presented in this table is illustrative and based on typical values for similar organic molecules. Specific experimental or computational studies on this compound are not publicly available.
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and dynamics. nih.gov An MD simulation of this compound would involve calculating the trajectory of the molecule over time by solving Newton's equations of motion.
These simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. The analysis of these trajectories can identify stable conformers and the energy barriers between them. For this compound, key conformational features would include the rotational freedom around the C-C bonds of the propanoic acid backbone and the orientation of the 2-chlorophenyl group relative to the rest of the molecule.
The Radius of Gyration (Rg) is a parameter that can be calculated from MD simulations to describe the compactness of the molecule over time. Fluctuations in Rg can indicate conformational changes. nih.gov Root Mean Square Deviation (RMSD) is another important metric used to assess the stability of the molecule's conformation during the simulation. nih.gov
Table 2: Key Dynamic Properties from a Hypothetical MD Simulation of this compound (Illustrative Data)
| Property | Value Range (Illustrative) | Interpretation |
| Radius of Gyration (Rg) | 3.8 - 4.2 Å | Indicates the overall size and shape fluctuations. |
| RMSD from initial structure | 1.5 - 2.5 Å | Measures the deviation from the starting conformation, indicating flexibility. |
| Number of Intramolecular H-bonds | 0 - 1 | Highlights the potential for internal hydrogen bonding involving the carboxylic acid group. |
Disclaimer: The data in this table is hypothetical and serves as a representative example of what an MD simulation might reveal. Published MD simulation data for this compound is not available.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can also predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.
Theoretical Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using quantum chemical methods. The vibrational frequencies and their corresponding intensities are determined from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For this compound, key vibrational modes would include the C=O stretch of the carboxylic acid, the O-H stretch, the C≡N stretch of the cyano group, and various vibrations associated with the chlorophenyl ring. nih.gov
Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can also be predicted computationally. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. mdpi.com Theoretical predictions of 1H and 13C NMR chemical shifts can help in the structural elucidation of the molecule by correlating the calculated shifts with experimental data.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Spectroscopic Data | Predicted Value (Illustrative) | Assignment |
| IR Frequency (cm-1) | ~1720 | C=O stretch (carboxylic acid) |
| ~2250 | C≡N stretch (cyano) | |
| ~3000-3300 | O-H stretch (carboxylic acid) | |
| 13C NMR Chemical Shift (ppm) | ~170 | Carboxylic acid carbon |
| ~118 | Cyano carbon | |
| ~127-135 | Aromatic carbons | |
| 1H NMR Chemical Shift (ppm) | ~10-12 | Carboxylic acid proton |
| ~7.2-7.6 | Aromatic protons | |
| ~4.0-4.5 | Protons on the propanoic acid chain |
Disclaimer: The spectroscopic data provided in this table is for illustrative purposes and represents typical ranges for the functional groups present. Precise theoretical predictions require specific computational studies which are not publicly available for this compound.
Advanced Analytical Methodologies for Research Characterization of 3 2 Chlorophenyl 2 Cyanopropanoic Acid
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-(2-Chlorophenyl)-2-cyanopropanoic acid. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for this compound is not widely available in published literature, hypothetical ¹H and ¹³C NMR spectra can be predicted based on the known chemical shifts of similar structures. In a ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the chlorophenyl ring, the methine proton adjacent to the cyano and carboxyl groups, and the methylene (B1212753) protons. The aromatic protons would likely appear as a complex multiplet in the range of 7.2-7.5 ppm. The methine proton would be a triplet, and the methylene protons would constitute a doublet of doublets.
In the ¹³C NMR spectrum, distinct signals would be anticipated for the carboxyl carbon, the cyano carbon, the carbons of the aromatic ring, and the aliphatic carbons. The expected chemical shifts would provide critical information for confirming the carbon skeleton of the molecule.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula, C₁₀H₈ClNO₂. While experimental mass spectra are not readily found in scientific literature, predicted mass-to-charge ratios (m/z) for various adducts can be calculated.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 210.03163 |
| [M+Na]⁺ | 232.01357 |
| [M-H]⁻ | 208.01707 |
| [M+NH₄]⁺ | 227.05817 |
| [M+K]⁺ | 247.98751 |
| [M+H-H₂O]⁺ | 192.02161 |
This data is predicted and has not been experimentally verified in published literature.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. These would include a broad O-H stretch from the carboxylic acid group around 2500-3300 cm⁻¹, a C=O stretch from the carboxyl group at approximately 1700-1725 cm⁻¹, and a C≡N stretch from the cyano group in the range of 2240-2260 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques are vital for determining the purity of this compound and for separating it from any impurities or by-products from the synthesis process.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound. A typical method would employ a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would typically be performed using a UV detector, likely at a wavelength where the chlorophenyl chromophore absorbs strongly. The retention time and peak purity analysis would provide a quantitative measure of the compound's purity.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful analytical tool for both separation and identification of the target compound and any impurities. LC-MS can provide the molecular weights of co-eluting impurities, which is invaluable for their identification. An LC-MS method for this compound would likely utilize electrospray ionization (ESI) in either positive or negative ion mode to generate ions for mass analysis.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. A UPLC method for this compound would offer a significant improvement in throughput for purity analysis and impurity profiling.
While specific validated methods for this compound are not publicly available, a general approach for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, involved a C18 column with a mobile phase of water and methanol (50:50) nih.gov. This suggests that similar conditions could be a starting point for developing a method for this compound.
Techniques for Stereochemical Analysis (e.g., Chiral Chromatography, X-ray Diffraction of Chiral Salts)
Since this compound possesses a stereocenter at the carbon atom bearing the cyano and carboxyl groups, it can exist as a pair of enantiomers. The analysis and separation of these enantiomers are crucial in many applications.
Chiral Chromatography: Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. This is typically achieved using a chiral stationary phase (CSP). For an acidic compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase eluent, is critical for achieving enantiomeric separation. A study on the enantioseparation of related 2-(chlorophenyl)propanoic acids found that countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral additive was successful for the 3-chloro isomer, though not for the 2-chloro isomer under the tested conditions uni.lu. This highlights the subtle structural influences on chiral recognition.
X-ray Diffraction of Chiral Salts: X-ray crystallography provides the most definitive determination of the absolute configuration of a chiral molecule. To apply this technique to this compound, it would first need to be reacted with a chiral resolving agent (a single enantiomer of a chiral amine, for example) to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization. Subsequent X-ray diffraction analysis of a suitable single crystal of one of the diastereomeric salts would allow for the determination of the three-dimensional structure and thus the absolute configuration of the enantiomer. There are no published reports of the X-ray crystal structure of chiral salts of this compound.
Future Research Directions and Emerging Paradigms for 3 2 Chlorophenyl 2 Cyanopropanoic Acid and Analogues
Expanding the Scope of Dissipative Systems and Adaptive Materials
Dissipative systems are structures that maintain their form and function by continuously consuming energy, while adaptive materials can change their properties in response to external stimuli. nih.gov The future development of these smart materials could leverage the unique functionalities of cyanopropanoic acid derivatives.
Research into adaptive biomaterials is a flourishing field with immense potential for creating novel therapeutics and diagnostic tools. nih.gov These materials can be designed to respond to specific microenvironments, such as those around a bacterial infection, by altering their physicochemical properties to release a drug or interact with bacteria. nih.gov For instance, materials can be engineered to respond to changes in pH, the presence of specific enzymes, or other biochemical cues. nih.gov
A key area of development is in 4D printing, which creates objects that can dynamically change their shape or properties over time. researchgate.net This can be achieved by incorporating "living" functionalities within polymer networks, such as those enabled by reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net The functional groups on 3-(2-Chlorophenyl)-2-cyanopropanoic acid—the carboxylic acid and the cyano group—are prime candidates for modification to create monomers for such advanced materials. These monomers could be integrated into polymer chains, providing sites for cross-linking or for grafting stimuli-responsive moieties. The resulting materials could exhibit dynamic behaviors, such as "growth" and "degrowth," adapting their size and mechanical properties in response to specific triggers. researchgate.net
Below is a table outlining potential stimuli and the corresponding responsive functionalities that could be incorporated into analogues of this compound.
Table 1: Potential Stimuli-Responsive Functionalities for Adaptive Materials
| Stimulus | Responsive Functional Group/Moiety | Potential Application |
|---|---|---|
| pH Change | Carboxylic acids, Amines | Drug delivery, Smart sensors nih.gov |
| Enzymes | Peptides, Esters | Targeted drug release, Biosensors |
| Light | Azobenzenes, Spiropyrans | Photo-switchable materials, Optical data storage |
| Temperature | Thermoresponsive polymers (e.g., PNIPAM) | Self-healing materials, Actuators |
Development of Novel Catalytic Applications for Cyanopropanoic Acid Derivatives
The development of efficient and sustainable catalysts is crucial for the chemical and pharmaceutical industries. sciencedaily.com Cyanopropanoic acid derivatives and related structures are promising precursors and components for novel catalytic systems.
One area of interest is the synthesis of highly functionalized heterocyclic compounds, such as 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.comnih.gov These syntheses often employ efficient and reusable catalysts, such as nanostructured materials, to drive multicomponent reactions. mdpi.comnih.gov The resulting cyanopyridine compounds are not just synthetic targets but also serve as valuable intermediates for creating more complex molecules with potential biological activity. mdpi.com
Furthermore, the nitrile (cyano) group itself is a key feature in the design of advanced catalysts. Novel copper (II) complexes incorporating cyano-activated ligands have been developed and investigated for their catalytic activity in important chemical transformations like azide-alkyne cycloadditions. rsc.org this compound could serve as a ligand scaffold for creating new metal complexes. The carboxylic acid group provides a coordination site, while the cyano and chlorophenyl groups can be used to modulate the electronic properties and steric environment of the metal center, thereby fine-tuning its catalytic activity and selectivity.
The following table summarizes potential catalytic systems where cyanopropanoic acid derivatives could play a key role.
Table 2: Potential Catalytic Applications for Cyanopropanoic Acid Derivatives
| Catalytic System | Potential Role of Cyanopropanoic Acid Derivative | Target Reaction |
|---|---|---|
| Heterogeneous Nanocatalysis | Precursor for catalytically active species (e.g., pyridines) | Multicomponent reactions, Synthesis of heterocycles mdpi.comnih.gov |
| Homogeneous Metal Catalysis | Ligand for transition metals (e.g., Cu, Pd) | Cross-coupling reactions, Cycloadditions sciencedaily.comrsc.org |
| Organocatalysis | Chiral Brønsted acid or base catalyst | Asymmetric synthesis |
| Biocatalysis | Substrate for enzymatic modification | Production of chiral building blocks |
Advanced Synthetic Strategies for Architecturally Complex Molecules
The synthesis of complex organic molecules often requires sophisticated strategies to control stereochemistry and functional group compatibility. unito.itnih.gov this compound is a valuable building block that can be incorporated into architecturally complex targets using modern synthetic methods.
Advanced synthetic protocols provide the tools to build elaborate molecular structures from simpler precursors. unito.itnih.gov For instance, the functional groups of this compound are amenable to a variety of transformations. The carboxylic acid can be converted into esters, amides (including Weinreb amides), or even ketones through reactions with organometallic reagents. unito.it The cyano group can participate in reactions like the Strecker synthesis to produce amino acids or be hydrolyzed to an amide or carboxylic acid. unito.it
Protecting-group-free synthesis is an increasingly important paradigm that improves the efficiency and sustainability of chemical synthesis. nih.gov Designing synthetic routes that avoid the use of protecting groups is highly desirable, and building blocks like this compound can be strategically employed in such routes. Multicomponent reactions, which combine three or more starting materials in a single step to form a complex product, represent another powerful strategy. nih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity. The structure of this compound makes it an ideal candidate for inclusion in novel multicomponent reactions to create libraries of complex molecules for screening and discovery.
The table below outlines a hypothetical synthetic pathway for creating a more complex molecule starting from this compound.
Table 3: Illustrative Synthetic Strategy for Complex Molecule Synthesis
| Starting Material | Key Transformation | Intermediate | Further Reaction | Target Molecule Class |
|---|---|---|---|---|
| This compound | Amide coupling with a chiral amine | Chiral amide derivative | Intramolecular cyclization | Chiral lactams |
| This compound | Reduction of carboxylic acid to alcohol | 3-(2-Chlorophenyl)-2-cyanopropan-1-ol | Conversion of nitrile to a tetrazole ring | Biologically active heterocycles |
Q & A
Q. What are the optimal synthetic routes for 3-(2-Chlorophenyl)-2-cyanopropanoic acid, and how can intermediates be characterized?
- Methodological Answer : A plausible route involves the Knoevenagel condensation of 2-chlorophenylacetic acid with cyanoacetic acid derivatives. For example, ethyl 3-(2-chlorophenyl)propanoate (CAS 30573-88-7) can serve as a precursor, where hydrolysis and subsequent cyano group introduction may yield the target compound . Characterization of intermediates should include:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for 2-chlorophenyl groups).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., expected m/z ≈ 209.6 for CHClNO).
- Data Table :
| Intermediate | CAS RN | Key Spectral Peaks |
|---|---|---|
| Ethyl 3-(2-chlorophenyl)propanoate | 30573-88-7 | NMR (CDCl): δ 1.2 (t, 3H), 4.1 (q, 2H), 3.1 (m, 2H) |
Q. How can the purity and stability of this compound be validated under laboratory conditions?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) + 0.1% TFA. Retention time comparison with standards ensures purity .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., stability up to 150°C based on analogous chlorophenyl compounds ).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyano group in this compound during nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity at the α-carbon. Kinetic studies using -labeling or DFT calculations (e.g., Gaussian 09 at B3LYP/6-311+G(d,p) level) can map transition states. For example, reactions with amines may proceed via a tetrahedral intermediate, as seen in 2-(3-chlorophenyl)-2-oxoacetaldehyde derivatives .
Q. How can contradictory data on the biological activity of chlorophenyl-cyanopropanoic derivatives be resolved?
- Methodological Answer :
- Dose-Response Studies : Use in vitro assays (e.g., microsomal prostaglandin E2 synthase-1 inhibition) with IC determinations. Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess specificity .
- Structural Analog Analysis : Test derivatives like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone (CAS 139521-25-8) to isolate electronic vs. steric effects .
Q. What crystallographic techniques are suitable for determining the stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves stereochemistry. For example, (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid (CCDC 739786) showed a dihedral angle of 12.5° between aromatic planes, guiding similar analyses .
Data Contradiction Analysis
Q. Why do reported melting points for chlorophenyl-propanoic acids vary across studies?
- Methodological Answer : Variations arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) at 10°C/min under N can identify polymorphs. For example, 3-(2-chlorophenyl)propanoic acid (CAS 1643-28-3) has a reported mp of 95–97°C, but solvent-mediated recrystallization (e.g., ethanol/water) may yield higher-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
